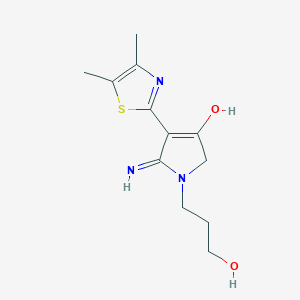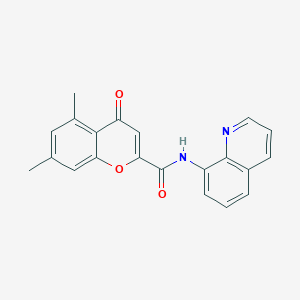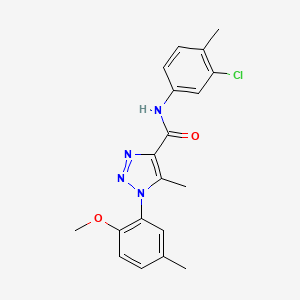![molecular formula C23H22FN3O4S B11295175 Cyclopropyl{4-[2-(2-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11295175.png)
Cyclopropyl{4-[2-(2-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a fluorophenyl group, an oxazole ring, and a cyclopropanecarbonylpiperazine moiety
准备方法
The synthesis of 1-[4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves multiple steps, each requiring specific reagents and conditions:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Benzenesulfonyl Group: This step typically involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
化学反应分析
1-[4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the benzenesulfonyl or cyclopropanecarbonyl groups.
科学研究应用
1-[4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The oxazole ring and cyclopropanecarbonylpiperazine moiety contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
1-[4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can be compared with similar compounds such as:
N-Fluorobenzenesulfonimide: This compound shares the benzenesulfonyl group but lacks the oxazole and cyclopropanecarbonylpiperazine moieties, making it less complex and potentially less versatile.
2-Fluorobenzenesulfonyl Chloride: This compound contains the fluorophenyl and benzenesulfonyl groups but lacks the oxazole and cyclopropanecarbonylpiperazine moieties, limiting its applications.
Benzenesulfonic Acid Derivatives:
属性
分子式 |
C23H22FN3O4S |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
[4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C23H22FN3O4S/c24-19-9-5-4-8-18(19)20-25-21(32(29,30)17-6-2-1-3-7-17)23(31-20)27-14-12-26(13-15-27)22(28)16-10-11-16/h1-9,16H,10-15H2 |
InChI 键 |
HJQISYSCQAJPJS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)S(=O)(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11295095.png)
![N-(3,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11295107.png)
![3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11295110.png)
![4-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11295115.png)


![N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11295125.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11295134.png)
![2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11295139.png)

![1-methyl-N~4~-(4-methylphenyl)-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295153.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11295157.png)
![N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295160.png)
![2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11295163.png)
